(2S)-4-Cyclohexyl-2-methylbutan-1-amine
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Overview
Description
(2S)-4-Cyclohexyl-2-methylbutan-1-amine is an organic compound with a unique structure that includes a cyclohexyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Cyclohexyl-2-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexyl derivatives and appropriate butan-1-amine precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Cyclohexyl-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-4-Cyclohexyl-2-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-Cyclohexyl-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Cyclohexyl-2-methylbutan-1-amine: shares structural similarities with other cyclohexyl derivatives and butan-1-amine compounds.
Pyrroles and Pyrrolines: These compounds also contain cyclic structures and amine groups, making them comparable in terms of reactivity and applications
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of both cyclohexyl and butan-1-amine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
(2S)-4-cyclohexyl-2-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDTWAOCHVCSM-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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